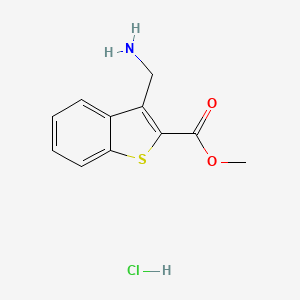
Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride
説明
Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H12ClNO2S and its molecular weight is 257.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C12H12ClFNO2S
- Molecular Weight : Approximately 275.72 g/mol
- Structure : The compound features a benzothiophene core, characterized by a fused benzene and thiophene ring, with an amino group and a carboxylate functional group that enhance its reactivity and biological interactions.
Biological Activities
This compound has demonstrated several biological activities:
- Antimicrobial Activity :
- Antitumor Properties :
- Neuroprotective Effects :
-
Enzyme Interaction :
- The compound interacts with specific enzymes and receptors, modulating their activity. The presence of the aminomethyl group enhances binding affinity through hydrogen bonding .
The mechanism of action involves:
- Targeting Enzymes : The compound binds to enzymes like BioA, crucial for the survival of certain pathogens, disrupting their metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition .
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it helps maintain cellular integrity under stress conditions .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques that can yield various derivatives with enhanced biological activities:
- Fluorinated Analogues : Compounds like methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate have shown increased potency due to the electron-withdrawing effect of fluorine .
- Substituted Variants : Altering substituents on the benzothiophene core can lead to significant changes in biological activity and selectivity towards specific targets .
特性
IUPAC Name |
methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S.ClH/c1-14-11(13)10-8(6-12)7-4-2-3-5-9(7)15-10;/h2-5H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPZWCSLRQJSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-71-3 | |
| Record name | methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















